molecular formula C17H12Cl2N2O3 B2407311 (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325799-83-5

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2407311
CAS No.: 325799-83-5
M. Wt: 363.19
InChI Key: GVLIQHUVEXECIA-FXBPSFAMSA-N
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Description

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a dichlorophenyl imino group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)imino-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-6-5-10(18)8-12(13)19/h2-8H,1H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLIQHUVEXECIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Dichlorophenyl Imino Group: The dichlorophenyl imino group can be introduced through a condensation reaction between the chromene derivative and 2,4-dichloroaniline under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the imino group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms on the dichlorophenyl group.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2H-chromene exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Studies indicate that structural modifications, such as the presence of electron-withdrawing groups like chlorine, enhance lipophilicity and facilitate cellular uptake.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism includes inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest specific interactions at the active sites of enzymes contribute to its biological efficacy.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chromene core, methoxy group, and dichlorophenyl imino group make it a versatile compound for various scientific research applications.

Biological Activity

The compound (2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N2_{2}O3_{3}
  • Molar Mass : 365.20 g/mol

This compound features a chromene backbone with an imine group and a methoxy substituent, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances radical scavenging ability. In vitro studies have demonstrated that this compound can effectively neutralize free radicals, thus protecting cellular components from oxidative damage .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition :
    • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical for neurotransmitter regulation. Studies show that this compound exhibits significant inhibition of both AChE and BChE activities. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • α-Glucosidase Inhibition :
    • The compound has also demonstrated potential as an α-glucosidase inhibitor, which is beneficial in managing diabetes by slowing carbohydrate absorption. In vitro assays revealed an IC50_{50} value indicating effective inhibition at micromolar concentrations .

Neuroprotective Effects

A study conducted on neuronal cell lines treated with this compound showed a reduction in cell death induced by oxidative stress. The compound's ability to inhibit cholinesterases contributed to increased acetylcholine levels, enhancing synaptic transmission and providing neuroprotective effects .

Antidiabetic Potential

In diabetic rat models, administration of this chromene derivative resulted in decreased blood glucose levels and improved insulin sensitivity. The mechanism was attributed to its α-glucosidase inhibitory activity, which effectively reduced postprandial glucose spikes .

Data Summary

Biological ActivityMechanism of ActionReference
AntioxidantRadical scavenging
AChE InhibitionIncreased acetylcholine levels
BChE InhibitionRegulation of neurotransmitter activity
α-Glucosidase InhibitionSlowing carbohydrate absorption
Neuroprotective EffectsProtection against oxidative stress
Antidiabetic EffectsImproved insulin sensitivity

Q & A

Q. How do fluorinated analogs compare to chlorinated derivatives in terms of bioavailability and toxicity?

  • Bioavailability : Fluorinated analogs show higher logD (2.5 vs. 3.1 for Cl) and Caco-2 permeability (Papp_{app} >1 ×106^{-6} cm/s) .
  • Toxicity : Chlorinated derivatives exhibit higher hepatic clearance (rat microsomes, Clint = 25 mL/min/kg) but lower hERG inhibition (IC50_{50} >30 µM) .

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